molecular formula C19H22N6O3S B2774364 4-(diethylsulfamoyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide CAS No. 946308-34-5

4-(diethylsulfamoyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

Cat. No.: B2774364
CAS No.: 946308-34-5
M. Wt: 414.48
InChI Key: GZROZRKXCPHMEY-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications

Glibenclamide in Cerebral Ischemia and Stroke

Glibenclamide has shown promising results in studies focusing on cerebral ischemia and stroke, leveraging its mechanism to block specific channels related to edema formation and secondary hemorrhage. Research highlights its potential in reducing brain swelling, infarct volume, and improving neurological functions in rat models. These findings suggest a translational research avenue for studying glibenclamide in human patients with ischemic stroke, providing a foundation for its application beyond diabetes treatment into neuroprotective strategies (Simard et al., 2014).

Sulfonamides and Patent Review (2008 – 2012)

Sulfonamides have a broad spectrum of clinical applications, from diuretics and carbonic anhydrase inhibitors (CAIs) to antiepileptics and anticancer drugs. The review of scientific and patent literature over four years shows the expansion of sulfonamide applications, especially as antiglaucoma agents and in cancer treatment. The development of new sulfonamides targeting specific disease mechanisms illustrates the versatility of this chemical group in drug development and the ongoing need for novel therapeutic agents (Carta et al., 2012).

DNA Minor Groove Binders

The study of Hoechst 33258 and its analogs, which bind to the minor groove of DNA, showcases the potential application of benzimidazole derivatives in cell biology, radioprotection, and as topoisomerase inhibitors. This research area exemplifies how modifications to the chemical structure of known molecules can lead to new applications in both research and therapeutic contexts, including drug design based on DNA interaction mechanisms (Issar & Kakkar, 2013).

Practical Synthesis and Environmental Applications

The development of practical synthesis methods for compounds like 5,5′-Methylene-bis(benzotriazole) underscores the importance of green chemistry in creating environmentally benign processes. Such research not only facilitates the production of valuable chemicals but also contributes to reducing the environmental impact of chemical synthesis, showcasing the application of sulfonyl and benzamide derivatives in addressing ecological concerns (Gu et al., 2009).

Sulfonamide Inhibitors and Their Broad Impact

Sulfonamide inhibitors have been studied for their antibacterial properties and their potential in treating a wide range of diseases, including viral infections, cancer, and Alzheimer’s disease. The exploration of sulfonamides as inhibitors highlights their significant role in medicinal chemistry, offering insights into their mechanism of action and potential for developing new therapeutic agents (Gulcin & Taslimi, 2018).

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-3-24(4-2)29(27,28)17-12-10-15(11-13-17)19(26)20-14-18-21-22-23-25(18)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZROZRKXCPHMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.